molecular formula C8H17N B1281606 Oct-7-EN-1-amine CAS No. 82223-49-2

Oct-7-EN-1-amine

Cat. No.: B1281606
CAS No.: 82223-49-2
M. Wt: 127.23 g/mol
InChI Key: HOMWBVGCEKMCBR-UHFFFAOYSA-N
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Description

Oct-7-EN-1-amine: is an organic compound with the molecular formula C8H17N It is a primary amine with an octyl chain and a double bond at the seventh carbon position7-octen-1-amine and is used in various chemical synthesis processes due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroamination of 1,7-octadiene: One common method to synthesize Oct-7-EN-1-amine involves the hydroamination of 1,7-octadiene. This reaction typically uses a catalyst such as a transition metal complex to facilitate the addition of an amine across the double bond.

    Reduction of 7-octen-1-nitrile: Another method involves the reduction of 7-octen-1-nitrile using hydrogen gas in the presence of a metal catalyst like palladium on carbon. This process converts the nitrile group to an amine group, yielding this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroamination processes using efficient catalysts to ensure high yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Oct-7-EN-1-amine can undergo oxidation reactions to form various oxidized products, such as aldehydes or carboxylic acids, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form saturated amines, where the double bond is hydrogenated.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for hydrogenation reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Products like 7-octenal or 7-octanoic acid.

    Reduction: Saturated amines like octylamine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry: Oct-7-EN-1-amine is used as a building block in organic synthesis. It can be used to prepare various derivatives and intermediates for more complex molecules.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.

Industry: this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its unique structure allows for the synthesis of compounds with specific properties.

Mechanism of Action

The mechanism of action of Oct-7-EN-1-amine involves its interaction with various molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, while the octyl chain can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    Octylamine: A saturated analog of Oct-7-EN-1-amine, lacking the double bond.

    7-Octen-1-ol: An alcohol analog with a hydroxyl group instead of an amine group.

    7-Octen-1-nitrile: A nitrile analog with a cyano group instead of an amine group.

Uniqueness: this compound is unique due to the presence of both an amine group and a double bond in its structure. This combination allows for a wide range of chemical reactions and applications that are not possible with its saturated or differently functionalized analogs.

Properties

IUPAC Name

oct-7-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-3-4-5-6-7-8-9/h2H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMWBVGCEKMCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512166
Record name Oct-7-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82223-49-2
Record name Oct-7-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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